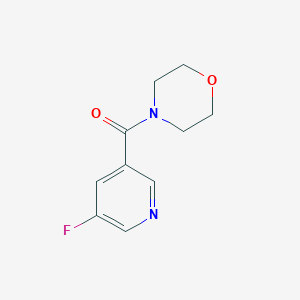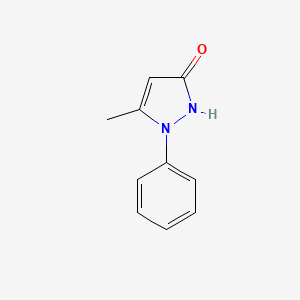
5-Methyl-1-phenyl-1H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-phenyl-1H-pyrazol-3-ol is a chemical compound with the molecular formula C10H10N2O . It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of pyrazole derivatives has been achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .Molecular Structure Analysis
The molecular structure of this compound has been characterized by an in-depth analysis of NMR spectral data, which were obtained through a combination of standard and advanced NMR spectroscopy techniques .Chemical Reactions Analysis
Isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide and regioselective formation of 3,5-disubstituted 1,2-oxazoles was established . The synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 174.2 . More detailed properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Applications De Recherche Scientifique
Regiocontrolled N-, O- and C-Methylation of Pyrazol-5-ols
One application of 5-Methyl-1-phenyl-1H-pyrazol-3-ol derivatives involves the development of regiocontrolled N-, O-, and C-methylation processes. These processes have been utilized for the synthesis of polyfluorinated antipyrine analogs. The structure of these compounds was reassessed through X-Ray analysis, and quantum-chemical calculations were employed to elucidate methylation processes. Preliminary biological testing indicated significant analgesic activity for trifluoromethyl-containing antipyrine derivatives (Nemytova et al., 2018).
Biodegradable and Environmentally Friendly Catalysts in Synthesis
This compound derivatives were synthesized using cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer-based solid acid catalyst. This method, involving tandem Knoevenagel-Michael reactions, offers benefits such as cost-effectiveness, minimal environmental pollution, and high yields. This approach aligns with the principles of green chemistry, emphasizing the development of environmentally benign chemical processes (Mosaddegh et al., 2010).
Corrosion Inhibition in Petroleum Industry
In the petroleum industry, this compound derivatives have been explored for their role in corrosion inhibition during the acidizing process, a crucial method for oil well stimulation. Specifically, their green synthesis under ultrasonic irradiation and their potential application for corrosion mitigation in steel have been studied, demonstrating significant protection efficiency and forming a protective layer on the steel surface (Singh et al., 2020).
DNA Interaction and Antibacterial Studies
The derivatives have been studied for their interaction with DNA and antibacterial properties. For instance, cobalt(II) and copper(II) complexes of these derivatives were synthesized and characterized. These complexes demonstrated significant interactions with DNA, indicating their potential use in medical applications. Furthermore, their antibacterial activity against pathogenic organisms like Klebsiella pneumonia and Bacillus subtilis was also documented, highlighting their potential in therapeutic applications (Ramashetty et al., 2021).
Mécanisme D'action
Target of Action
Pyrazole derivatives, in general, have been shown to exhibit diverse biological activities and are cytotoxic to several human cell lines .
Mode of Action
It’s known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
It has been observed that pyrazole derivatives can activate autophagy proteins as a survival mechanism, and the predominant pathway of cell death was p53-mediated apoptosis .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . In particular, one derivative proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells .
Safety and Hazards
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given their diverse biological activities and their use as scaffolds in the synthesis of bioactive chemicals, pyrazoles are likely to continue being the focus of many techniques .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Methyl-1-phenyl-1H-pyrazol-3-ol are not well-documented in the literature. It is known that pyrazole derivatives, to which this compound belongs, have a wide variety of biological activities . They have been shown to interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound have not been reported.
Cellular Effects
The cellular effects of this compound are not well-studied. Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound are not documented.
Propriétés
IUPAC Name |
3-methyl-2-phenyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)11-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPBVVYCXXLMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901564 |
Source


|
| Record name | NoName_696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)
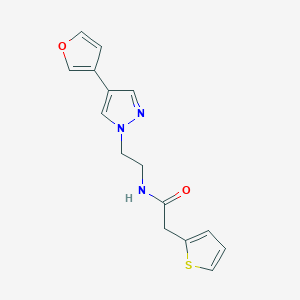
![[1-(6-Methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2931004.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2931005.png)
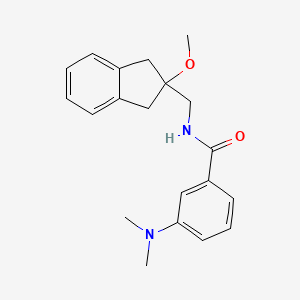
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2931010.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2931011.png)
![{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2931014.png)
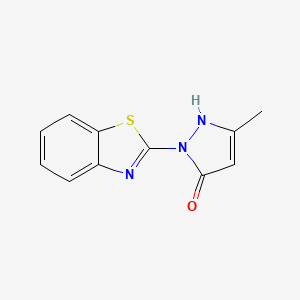
![N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2931017.png)

![5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2931020.png)
